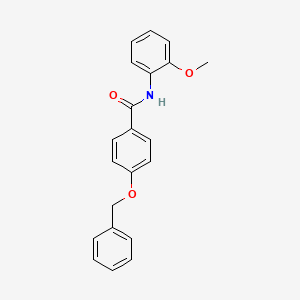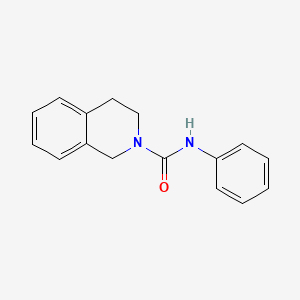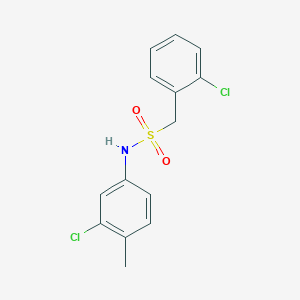
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide, also known as CMMS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
科学研究应用
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a useful compound in the study of various diseases such as arthritis, fever, and pain. N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which makes it useful in the treatment of glaucoma.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the production of aqueous humor in the eye. This inhibition results in a decrease in intraocular pressure, making it useful in the treatment of glaucoma.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to inhibit the activity of carbonic anhydrase, resulting in a decrease in intraocular pressure. These effects make N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide a useful compound in the study of various diseases and conditions.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its unique properties, which make it useful in the study of various diseases and conditions. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is its potential toxicity, which can affect the results of experiments if not properly controlled.
未来方向
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide in scientific research. One direction is the study of its potential use in the treatment of glaucoma. Another direction is the study of its anti-inflammatory, analgesic, and antipyretic effects in the treatment of various diseases and conditions. Additionally, further research can be done to better understand the mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. With further research, N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide has the potential to be a useful compound in the treatment of various diseases and conditions.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide can be achieved using various methods. One of the most common methods involves the reaction of 3-chloro-4-methylphenylamine with 2-chlorobenzene sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide as a white solid with a high yield. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(2-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-6-7-12(8-14(10)16)17-20(18,19)9-11-4-2-3-5-13(11)15/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOPADAVWOALNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


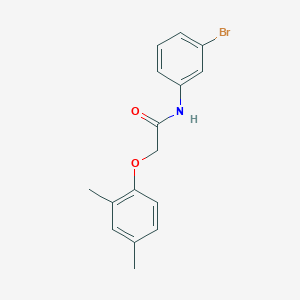
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
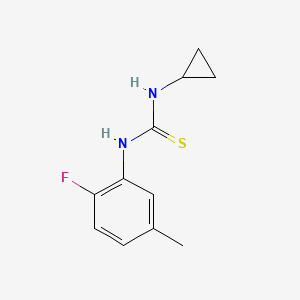

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
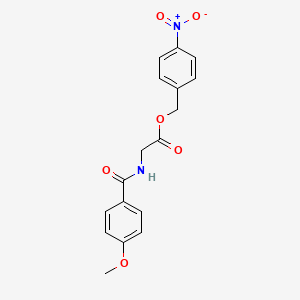
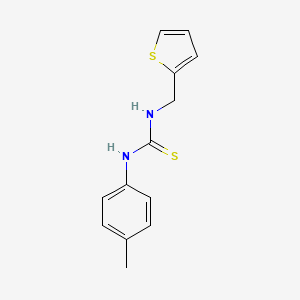
![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)
![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)
